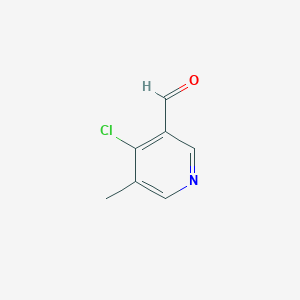
10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine is a compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique photophysical properties, making it a valuable component in various optoelectronic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine typically involves the reaction of phenoxazine with 4,6-diphenyl-1,3,5-triazine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where phenoxazine is reacted with a halogenated derivative of 4,6-diphenyl-1,3,5-triazine in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated derivatives and strong bases are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s photophysical properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is a key component in the development of OLEDs and other optoelectronic devices.
作用機序
The mechanism by which 10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions that result in the emission of light at a different wavelength. This property is exploited in OLEDs, where the compound acts as an emitter layer, converting electrical energy into light .
類似化合物との比較
Similar Compounds
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9H-carbazole: Known for its high triplet energy and use in blue TADF OLEDs.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Used as a UV light absorber and stabilizer.
Uniqueness
10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine stands out due to its unique combination of photophysical properties, making it highly efficient in optoelectronic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
特性
CAS番号 |
1357066-21-7 |
|---|---|
分子式 |
C27H18N4O |
分子量 |
414.5 g/mol |
IUPAC名 |
10-(4,6-diphenyl-1,3,5-triazin-2-yl)phenoxazine |
InChI |
InChI=1S/C27H18N4O/c1-3-11-19(12-4-1)25-28-26(20-13-5-2-6-14-20)30-27(29-25)31-21-15-7-9-17-23(21)32-24-18-10-8-16-22(24)31/h1-18H |
InChIキー |
ITKOYYRLOGYUQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4OC5=CC=CC=C53)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079016.png)
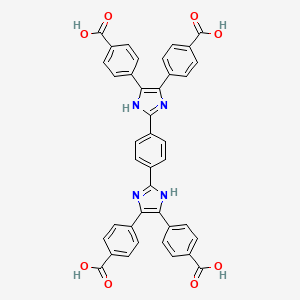

![rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis](/img/structure/B14079025.png)
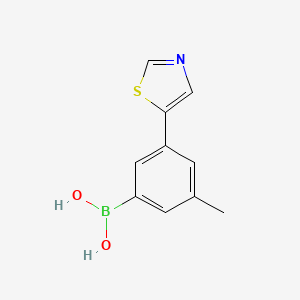
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)
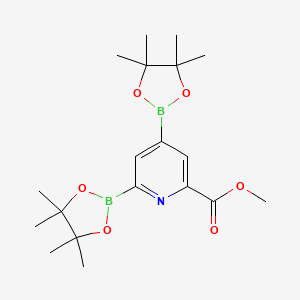
![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)
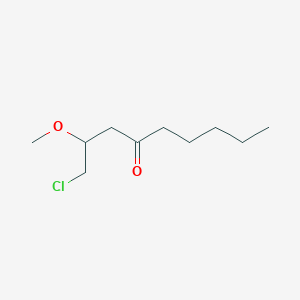
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)

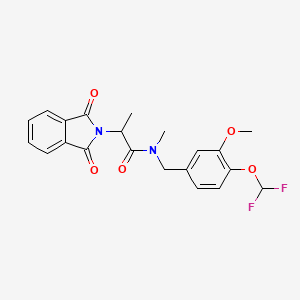
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)
